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Compound of Interest

Compound Name: Jak-IN-37

Cat. No.: B15571432 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,

and biological activity of the Janus kinase (JAK) inhibitor, Jak-IN-37. The information is

intended for researchers, scientists, and professionals involved in drug discovery and

development.

Chemical Structure and Properties
Jak-IN-37, also known as Compound WU4, is a potent inhibitor of the Janus kinase family.

Based on structural similarity with compounds in public databases, the following chemical

identifiers and properties are proposed.

Chemical Identifiers
Identifier Value

Common Name Jak-IN-37, Compound WU4

Putative IUPAC Name

2-[1-[5-methyl-2-[(3-methyl-1,2-thiazol-5-

yl)amino]pyrimidin-4-yl]-3-(4-methylpiperazin-1-

yl)azetidin-3-yl]acetonitrile[1]

Putative SMILES
CC1=NSC(=C1)NC2=NC=C(C(=N2)N3CC(C3)

(CC#N)N4CCN(CC4)C)C
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Physicochemical Properties
A summary of computed physicochemical properties for a structurally analogous compound is

provided below. Experimental validation of these properties for Jak-IN-37 is recommended.

Property Value

Molecular Formula C₁₉H₂₆N₈S[1]

Molecular Weight 398.5 g/mol [1]

XLogP3 1.9[1]

Hydrogen Bond Donor Count 1

Hydrogen Bond Acceptor Count 8

Rotatable Bond Count 4

Topological Polar Surface Area 112 Å²

Biological Activity and Mechanism of Action
Jak-IN-37 is a potent inhibitor of the Janus kinase (JAK) family of enzymes, which are critical

components of the JAK-STAT signaling pathway. This pathway transduces signals from

numerous cytokines and growth factors, playing a key role in immunity, inflammation, and

hematopoiesis.[2][3]

Inhibitory Activity
Jak-IN-37 exhibits potent inhibitory activity against several JAK isoforms, with a notable

selectivity profile. The reported half-maximal inhibitory concentrations (IC₅₀) are summarized

below.
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Target IC₅₀ (nM)

JAK1 0.52[4]

JAK2 2.26[4]

JAK3 84[4]

TYK2 1.09[4]

Note: Some sources may refer to TYK2 as JAK4.

The data indicates that Jak-IN-37 is a potent inhibitor of JAK1, JAK2, and TYK2, with

significantly lower activity against JAK3. This selectivity profile suggests its potential for

therapeutic applications where inhibition of JAK1 and JAK2 is desired while sparing JAK3-

mediated signaling.[5]

Mechanism of Action
JAK inhibitors, including Jak-IN-37, typically function as ATP-competitive inhibitors.[6] They

bind to the ATP-binding pocket of the JAK kinase domain, preventing the phosphorylation of the

kinase itself and downstream STAT (Signal Transducer and Activator of Transcription) proteins.

[7] This blockade of STAT phosphorylation inhibits their dimerization and translocation to the

nucleus, thereby preventing the transcription of target genes involved in inflammatory and

immune responses.[7]

The following diagram illustrates the canonical JAK-STAT signaling pathway and the point of

inhibition by Jak-IN-37.
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Caption: The JAK-STAT signaling pathway and inhibition by Jak-IN-37.

Experimental Protocols
The following sections describe generalized experimental protocols relevant to the synthesis

and evaluation of Jak-IN-37. These are representative methods and may require optimization

for specific laboratory conditions.

Proposed Synthesis of Jak-IN-37
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives, the core structure of Jak-IN-37, often

involves a multi-step process. A plausible synthetic route is outlined below, based on

established methods for similar compounds.[8][9]

Starting Materials
(e.g., aminopyrazole derivative,

dicarbonyl compound)
Cyclocondensation Pyrazolo[3,4-d]pyrimidine Core Functional Group Interconversion Introduction of Side Chains Jak-IN-37

Click to download full resolution via product page

Caption: Generalized synthetic workflow for pyrazolo[3,4-d]pyrimidine derivatives.
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Step 1: Synthesis of the Pyrazolo[3,4-d]pyrimidine Core A common method involves the

cyclocondensation of a substituted aminopyrazole with a 1,3-dicarbonyl compound or its

equivalent. For example, reacting a 3-amino-4-cyanopyrazole with formamide can yield the

corresponding pyrazolo[3,4-d]pyrimidine.[8]

Step 2: Functionalization of the Core Structure The core structure can then be functionalized

through various reactions. For instance, chlorination at the 4-position of the pyrazolo[3,4-

d]pyrimidine ring allows for subsequent nucleophilic substitution to introduce the desired amine

side chain.

Step 3: Introduction of the Azetidine Moiety The azetidine-containing side chain can be

introduced by reacting the functionalized pyrazolo[3,4-d]pyrimidine with an appropriately

substituted azetidine derivative.

Step 4: Final Assembly and Purification The final steps may involve the introduction of the

cyanomethyl and methylpiperazine groups onto the azetidine ring, followed by purification

using standard techniques such as column chromatography and recrystallization.

In Vitro JAK Kinase Inhibition Assay
The inhibitory activity of Jak-IN-37 against different JAK isoforms can be determined using an

in vitro kinase assay. A common method is a time-resolved fluorescence resonance energy

transfer (TR-FRET) assay.
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Caption: General workflow for an in vitro kinase inhibition assay.
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Materials:

Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

A suitable peptide substrate (e.g., a STAT-derived peptide)

Adenosine triphosphate (ATP)

Jak-IN-37

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

Detection reagents (e.g., anti-phospho-substrate antibody labeled with a FRET donor, and a

FRET acceptor)

384-well microplates

Protocol:

Prepare serial dilutions of Jak-IN-37 in DMSO and then in assay buffer.

Add the diluted inhibitor or vehicle control (DMSO) to the wells of a microplate.

Add the JAK enzyme and the peptide substrate to the wells.

Initiate the kinase reaction by adding ATP.

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

Stop the reaction by adding a solution containing EDTA.

Add the detection reagents and incubate to allow for binding.

Measure the fluorescence signal using a plate reader.

Calculate the percentage of inhibition for each concentration of Jak-IN-37 relative to the

vehicle control.

Determine the IC₅₀ value by fitting the data to a dose-response curve.
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Conclusion
Jak-IN-37 is a potent and selective inhibitor of JAK1, JAK2, and TYK2 with potential

applications in the research of autoimmune and inflammatory diseases, as well as in the

context of allogeneic hematopoietic cell transplantation.[4][5] This guide provides a

foundational understanding of its chemical and biological properties, along with representative

experimental methodologies. Further experimental validation of the physicochemical properties

and the development of a detailed, optimized synthesis protocol are important next steps for its

continued investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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37]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15571432#jak-in-37-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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